An In-Depth Technical Guide to 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one: Properties, Synthesis, and Analysis
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential and applications of dihydropyrimidinone (DHPM) derivatives.
Introduction: The Significance of Dihydropyrimidinones
Dihydropyrimidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The DHPM scaffold is a key component in several clinically used drugs and a plethora of biologically active molecules, exhibiting properties such as antiviral, antitumor, antibacterial, and anti-inflammatory activities. Furthermore, certain DHPMs act as calcium channel blockers and antihypertensive agents. The versatility of the Biginelli reaction, a one-pot, three-component synthesis, allows for the facile generation of a wide array of substituted dihydropyrimidinones, making this class of compounds particularly attractive for drug discovery and development. This guide focuses on a specific derivative, 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one, providing a detailed exploration of its fundamental characteristics.
Physicochemical Properties
The physicochemical properties of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is limited, the following properties can be predicted based on data from closely related analogs and computational models.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₅H₈N₄O | Based on structure |
| Molecular Weight | 140.14 g/mol | Based on structure |
| Melting Point | Data not available; related compounds melt in the range of 180-250 °C. For example, 6-Amino-3-methylpyrimidin-4(3H)-one has a melting point of 184-185 °C.[1] | Inferred from related structures |
| Boiling Point | Predicted to be around 218.7±43.0 °C.[1] | Computational prediction |
| Solubility | Expected to have some solubility in water and polar organic solvents like ethanol and DMSO. | Inferred from the polar nature of the molecule |
| pKa | Data not available; the amino group and the amide protons will have distinct pKa values influencing solubility and ionization at physiological pH. | General chemical principles |
| LogP | A negative LogP value is predicted, suggesting hydrophilicity. For instance, 6-amino-2-methyl-1,4-dihydropyrimidin-4-one has a predicted LogP of -1.35.[2] | Inferred from related structures |
Structural Elucidation and Tautomerism
A critical aspect of the chemistry of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is significant as different tautomers can exhibit distinct physicochemical and biological properties. For this molecule, several tautomeric forms are possible due to the presence of amide and amino functional groups.
The existence of tautomers can be influenced by factors such as the solvent, temperature, and pH. In solution, dihydropyrimidines can exist as a mixture of tautomers, which can sometimes be observed by NMR spectroscopy.[3][4] Computational studies on related systems can provide insights into the relative stabilities of these tautomeric forms.[5][6]
Caption: Generalized workflow for the Biginelli synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
The following is a representative protocol for the synthesis of a dihydropyrimidinone derivative, which can be adapted for the synthesis of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one.
Materials:
-
Aldehyde equivalent (10 mmol)
-
Amino-β-ketoester equivalent (10 mmol)
-
N-Methylurea (15 mmol)
-
Catalyst (e.g., HCl, 0.5 mL)
-
Solvent (e.g., Ethanol, 50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde equivalent (10 mmol), the amino-β-ketoester equivalent (10 mmol), and N-methylurea (15 mmol).
-
Add 50 mL of ethanol to the flask, followed by the addition of the acid catalyst (e.g., 0.5 mL of concentrated HCl).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any unreacted starting materials and catalyst.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
-
Dry the purified crystals in a vacuum oven to obtain the final product.
-
Characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry) and determine its melting point.
Spectroscopic Characterization
The structural confirmation of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of similar dihydropyrimidinone structures. [7][8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (Amide) | 8.0 - 9.5 | Broad singlet |
| NH₂ (Amino) | 5.0 - 7.0 | Broad singlet |
| CH (C4-H) | 4.5 - 5.5 | Singlet or doublet |
| CH₂ (C5-H₂) | 2.0 - 3.0 | Singlet or multiplet |
| CH₃ (N-methyl) | 2.5 - 3.5 | Singlet |
The observation of broad signals for the NH and NH₂ protons is common due to quadrupole broadening and chemical exchange.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C2) | 150 - 160 |
| C=C (C6) | 140 - 150 |
| C=C (C5) | 90 - 100 |
| CH (C4) | 50 - 60 |
| CH₃ (N-methyl) | 25 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (Amide & Amine) | 3200 - 3500 |
| C-H stretch (Aliphatic) | 2850 - 3000 |
| C=O stretch (Amide) | 1650 - 1700 |
| N-H bend (Amine) | 1550 - 1650 |
| C=C stretch | 1600 - 1680 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. For 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one (C₅H₈N₄O), the expected molecular ion peak [M]⁺ would be at m/z 140.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Reactivity and Stability
Dihydropyrimidinones are generally stable compounds under normal laboratory conditions. However, they can undergo various chemical transformations. The dihydropyrimidine ring can be oxidized to the corresponding pyrimidine. The functional groups, such as the amino and amide moieties, can also participate in further reactions. The stability of the compound should be considered, especially in solution, where tautomeric equilibria may be present.
Safety and Handling
While a specific safety data sheet (SDS) for 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is not readily available, general precautions for handling similar chemical compounds should be followed. Related pyrimidine derivatives may cause skin and eye irritation, and may be harmful if swallowed or inhaled. [1][2][11] General Safety Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place.
Applications in Drug Development
The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry. Derivatives of this class have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents
-
Antiviral agents
-
Antibacterial and antifungal agents [12]* Anti-inflammatory drugs
-
Cardiovascular drugs
The specific biological activity of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one would need to be determined through biological screening and further investigation. Its structural features suggest potential for hydrogen bonding and other interactions with biological targets.
Conclusion
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a dihydropyrimidinone derivative with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties, a general synthetic approach via the Biginelli reaction, and expected analytical characterization data. The potential for tautomerism is a key chemical feature that should be considered in its study and application. As with any novel compound, further experimental validation of these properties is essential for its successful application in research and development.
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